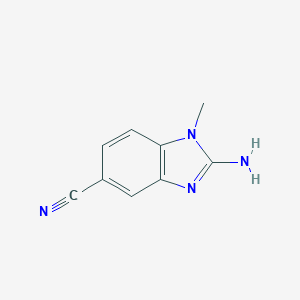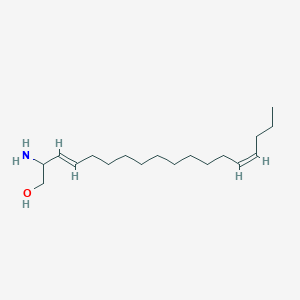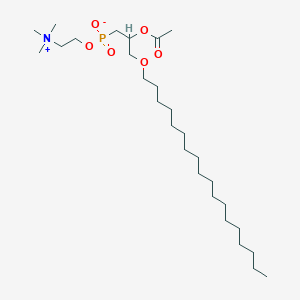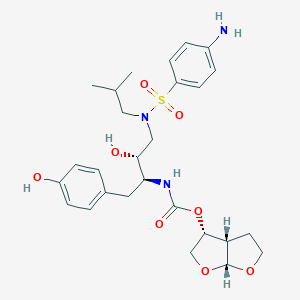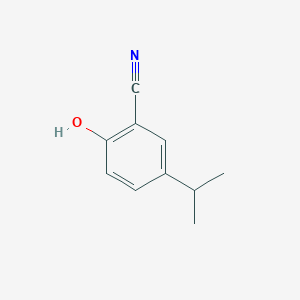
4,5-Dihydro-3-(phenylmethylene)-1,4,5-triphenylpyrrolo(3,4-b)pyrrole-2,6(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dihydro-3-(phenylmethylene)-1,4,5-triphenylpyrrolo(3,4-b)pyrrole-2,6(1H,3H)-dione is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is also known as DPP or DPPH, and it has unique properties that make it useful in a variety of laboratory experiments.
作用机制
The mechanism of action of DPP is not fully understood, but it is believed to work by scavenging free radicals and other reactive oxygen species. It has also been shown to inhibit lipid peroxidation and protect cells from oxidative damage.
Biochemical and Physiological Effects:
DPP has been shown to have a number of biochemical and physiological effects. It has been found to protect cells from oxidative stress and to improve cellular function. DPP has also been shown to have anti-inflammatory properties and to reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
DPP has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also highly fluorescent, making it useful for imaging studies. However, there are also limitations to the use of DPP in laboratory experiments. It has a relatively short half-life and can be toxic at high concentrations.
未来方向
There are several future directions for the study of DPP. One area of research is the development of new synthetic methods for producing DPP. Another area of research is the investigation of the potential therapeutic applications of DPP, particularly in the treatment of diseases associated with oxidative stress. Additionally, further studies are needed to fully understand the mechanism of action of DPP and its effects on cellular function.
合成方法
The synthesis of DPP is a complex process that involves several steps. The most common method for synthesizing DPP is through the reaction of diphenylamine with maleic anhydride in the presence of a catalyst such as pyridine. The resulting product is then subjected to further reactions to produce DPP.
科学研究应用
DPP has been extensively studied for its potential applications in scientific research. It has been found to have antioxidant properties and has been used to study the mechanisms of oxidative stress in cells. DPP has also been used as a fluorescent probe for the detection of reactive oxygen species in cells.
属性
CAS 编号 |
155592-98-6 |
|---|---|
产品名称 |
4,5-Dihydro-3-(phenylmethylene)-1,4,5-triphenylpyrrolo(3,4-b)pyrrole-2,6(1H,3H)-dione |
分子式 |
C31H22N2O2 |
分子量 |
454.5 g/mol |
IUPAC 名称 |
(3Z)-3-benzylidene-1,4,5-triphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione |
InChI |
InChI=1S/C31H22N2O2/c34-30-26(21-22-13-5-1-6-14-22)27-28(23-15-7-2-8-16-23)32(24-17-9-3-10-18-24)31(35)29(27)33(30)25-19-11-4-12-20-25/h1-21,28H/b26-21- |
InChI 键 |
IMSCEODGROFDQQ-QLYXXIJNSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C\2/C3=C(C(=O)N(C3C4=CC=CC=C4)C5=CC=CC=C5)N(C2=O)C6=CC=CC=C6 |
SMILES |
C1=CC=C(C=C1)C=C2C3=C(C(=O)N(C3C4=CC=CC=C4)C5=CC=CC=C5)N(C2=O)C6=CC=CC=C6 |
规范 SMILES |
C1=CC=C(C=C1)C=C2C3=C(C(=O)N(C3C4=CC=CC=C4)C5=CC=CC=C5)N(C2=O)C6=CC=CC=C6 |
同义词 |
Pyrrolo(3,4-b)pyrrole-2,6(1H,3H)-dione, 4,5-dihydro-3-(phenylmethylene )-1,4,5-triphenyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



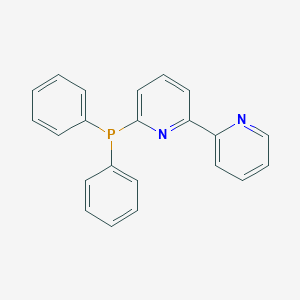
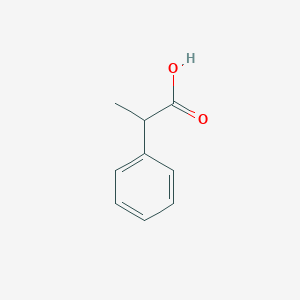


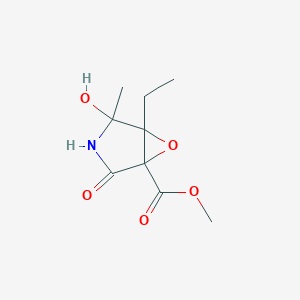
![N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide](/img/structure/B117269.png)
